
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core with two aldehyde groups and an oxo group, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-naphthyridines, including 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde, can be achieved through several methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . Another method includes the reaction of 4-chloro-2,7-dimethyl-1,8-naphthyridine with methanolic potassium hydroxide, followed by oxidation with selenium dioxide in dioxane .
Industrial Production Methods: Industrial production methods for 1,8-naphthyridines often focus on optimizing yield and efficiency. Multicomponent reactions (MCRs) are frequently employed due to their ability to generate complex molecular architectures efficiently. For example, the MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(dibromoethylbenzene-1,3-disulfonamide) (PBBS) can produce trisubstituted 2-amino-1,8-naphthyridines in moderate to high yields .
Análisis De Reacciones Químicas
Types of Reactions: 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as aldehydes and the oxo group.
Common Reagents and Conditions: Common reagents used in the reactions of 1,8-naphthyridines include selenium dioxide for oxidation, methanolic potassium hydroxide for deprotection, and phenyl isothiocyanate for substitution reactions . Reaction conditions often involve refluxing, stirring at room temperature, or using catalysts to enhance reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl isothiocyanate can yield novel 3-alkyl-2-oxo-6-phenyl-5-thioxo-3,4,5,6-tetrahydro-2H-benzo[c]pyrimido[4,5,6-ij][2,7]naphthyridine-1-carbonitriles .
Aplicaciones Científicas De Investigación
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, 1,8-naphthyridines are known for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mecanismo De Acción
The mechanism of action of 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The oxo and aldehyde groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde include other 1,8-naphthyridines such as gemifloxacin, which is used as an antibacterial agent . Other related compounds include 2,7-difunctionalized-1,8-naphthyridines and benzo[c][2,7]naphthyridines .
Uniqueness: The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H6N2O3 |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
7-oxo-4aH-1,8-naphthyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H6N2O3/c13-4-6-3-7(5-14)11-10-8(6)1-2-9(15)12-10/h1-5,8H |
Clave InChI |
GIRDIKMCQIMVDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C2C1C(=CC(=N2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


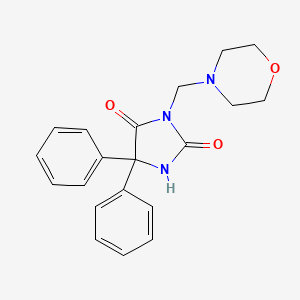
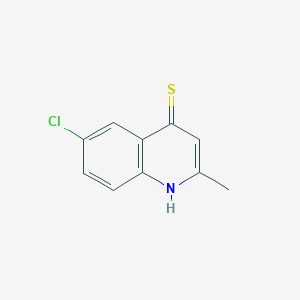
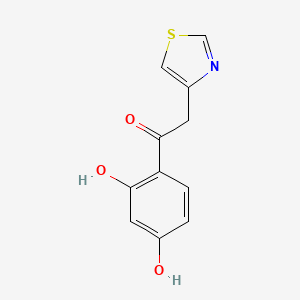
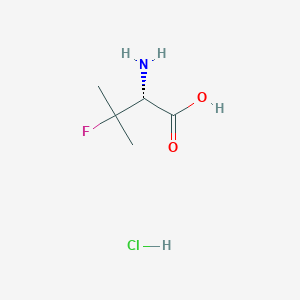

![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)



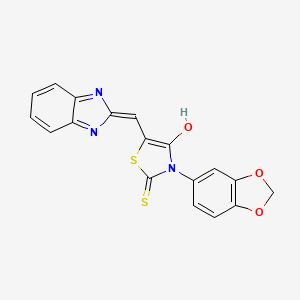

![2-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B12123679.png)
![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)

